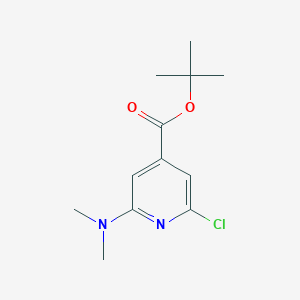
3-Chloromethyl-1-tosylindole
Overview
Description
3-Chloromethyl-1-tosylindole is an organic compound that belongs to the class of indole derivatives. The indole structure is a common motif in many natural products and pharmaceuticals. The tosyl group (p-toluenesulfonyl) is often used as a protecting group in organic synthesis due to its stability and ease of removal under specific conditions. The chloromethyl group adds reactivity to the molecule, making it a useful intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloromethyl-1-tosylindole can be synthesized through several methods. One common approach involves the tosylation of 3-(chloromethyl)-1H-indole. The reaction typically uses tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Chloromethyl-1-tosylindole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the tosyl group, to form different reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of 1-tosyl-3-methyl-1H-indole.
Scientific Research Applications
3-Chloromethyl-1-tosylindole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloromethyl-1-tosylindole involves its reactivity due to the presence of the tosyl and chloromethyl groups. The tosyl group acts as a protecting group, while the chloromethyl group provides a site for nucleophilic substitution. The indole ring can participate in various chemical reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-Tosyl-3-vinylindole
- 1-Tosyl-3-nitroindole
- 1-Tosyl-3-(1-tosyliminoalkyl)imidazolidine
Uniqueness
3-Chloromethyl-1-tosylindole is unique due to the presence of the chloromethyl group, which provides additional reactivity compared to other tosylated indoles. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C16H14ClNO2S |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
3-(chloromethyl)-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C16H14ClNO2S/c1-12-6-8-14(9-7-12)21(19,20)18-11-13(10-17)15-4-2-3-5-16(15)18/h2-9,11H,10H2,1H3 |
InChI Key |
DQTXNDBAZNBBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-{[(1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-en-1-yl]carbonyl}-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine](/img/structure/B8320672.png)

![2-(6-Methyl-benzo[b]thiophen-2-yl)-ethanol](/img/structure/B8320695.png)






![3-[2-(N,N-Dimethylamino)ethoxy]4-iodobenzoic acid](/img/structure/B8320770.png)
